7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of both bromine and chlorine atoms attached to a thiazolo[5,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-chloropyridine with a brominated thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated thiazolopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer compounds.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes . The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
- 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation can enhance its biological activity and facilitate diverse chemical modifications .
Properties
IUPAC Name |
7-bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOWPSYZMJWVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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